![molecular formula C10H14N2O2 B2774373 N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide CAS No. 2411309-20-9](/img/structure/B2774373.png)
N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CCPA belongs to a class of compounds known as adenosine agonists, which have been shown to have a wide range of physiological effects.
Wirkmechanismus
N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide acts as an adenosine agonist, binding to adenosine receptors and activating a cascade of intracellular signaling pathways. Specifically, N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide binds to the A1 adenosine receptor subtype, which is primarily expressed in the heart and brain. Activation of the A1 receptor leads to a decrease in heart rate and blood pressure, as well as an increase in coronary blood flow.
Biochemical and Physiological Effects:
In addition to its cardiovascular effects, N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, as well as neuroprotective effects in animal models of stroke and traumatic brain injury. N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide has several advantages for use in lab experiments. It is a highly selective adenosine agonist, meaning that it specifically activates the A1 receptor subtype without affecting other adenosine receptor subtypes. This makes it a useful tool for studying the physiological effects of A1 receptor activation. However, N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide has some limitations as well. It has a relatively short half-life in vivo, meaning that its effects are transient and may require frequent dosing. Additionally, N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide has poor water solubility, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide. One area of interest is the development of novel formulations that improve its solubility and bioavailability. Another area of interest is the investigation of its potential therapeutic applications in other disease states, such as cancer and neurodegenerative diseases. Finally, there is a need for further studies to elucidate the precise mechanisms of action of N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide and its downstream effects on cellular signaling pathways.
Synthesemethoden
N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide can be synthesized through a multi-step process that involves the reaction of cyclobutanone with malononitrile, followed by the addition of ethyl acetoacetate and the subsequent hydrolysis of the resulting intermediate. The final step involves the reaction of the resulting compound with hydroxylamine to yield N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide has been extensively studied for its potential therapeutic applications, particularly in the field of cardiovascular medicine. It has been shown to have potent antiplatelet and vasodilatory effects, making it a potential candidate for the treatment of conditions such as hypertension, angina, and stroke.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-9(14)12(6-7-13)10(8-11)4-3-5-10/h2,13H,1,3-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWTWNROBZNSLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CCO)C1(CCC1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.